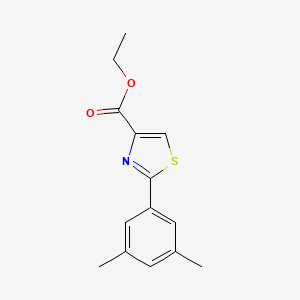

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-8-18-13(15-12)11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJHMEJCXWUZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695874 | |

| Record name | Ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-63-7 | |

| Record name | Ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Abstract

This technical guide provides a comprehensive, research-level overview of a robust and efficient synthetic route to Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, a substituted thiazole derivative of interest in medicinal chemistry and materials science. Thiazole rings are privileged scaffolds in drug discovery, known for a wide range of biological activities.[1][2] This document details a two-step synthetic strategy centered around the classic Hantzsch thiazole synthesis. The guide elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols for each stage, and offers insights into the causality behind key experimental choices, targeting an audience of researchers, chemists, and drug development professionals.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule is most effectively achieved via the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry that constructs the thiazole ring from a thioamide and an α-halocarbonyl compound.[3][4][5] This approach is renowned for its reliability and high yields.[3]

Our retrosynthetic analysis deconstructs the target molecule into two key precursors:

-

3,5-Dimethylthiobenzamide : This provides the C2-N3 bond and the 2-aryl substituent.

-

Ethyl Bromopyruvate : This α-halo ketoester serves as the C4-C5-S1 fragment of the thiazole ring.[6][7]

The forward synthesis, therefore, involves two primary stages:

-

Stage 1 : The thionation of 3,5-dimethylbenzamide to produce the required thioamide precursor.

-

Stage 2 : The cyclocondensation of 3,5-dimethylthiobenzamide with ethyl bromopyruvate to form the final thiazole product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Ethyl Bromopyruvate | High-Purity Reagent Supplier [benchchem.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Distribution: For Research, Scientific, and Drug Development Professionals

Executive Summary

Introduction: The Therapeutic Potential of the Thiazole Scaffold

Thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen, is a privileged structure in drug discovery.[1][2] Its derivatives have demonstrated a remarkable diversity of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The thiazole ring is a key component in several clinically approved drugs, underscoring its therapeutic relevance.[2]

The subject of this guide, Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, is a novel compound whose biological activity and mechanism of action remain uncharacterized. Its structure, featuring a substituted aryl group at the 2-position and a carboxylate at the 4-position, is common among biologically active thiazoles. Based on the extensive literature on this class of compounds, we hypothesize that this compound is most likely to exhibit anticancer properties. Therefore, the investigative strategy outlined herein will primarily focus on this therapeutic area, while remaining adaptable to other potential activities.

Phase I: Initial Screening and Assessment of Biological Activity

The first phase of our investigation is designed to cast a wide net, determining if this compound has any significant biological activity, with a primary focus on anticancer effects.

Synthesis of this compound

A sufficient quantity of the compound must be synthesized for in vitro and potential in vivo studies. The Hantzsch thiazole synthesis is a classic and efficient method for this purpose.[4][5][6][7][8]

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Reaction Setup: In a round-bottom flask, combine ethyl 2-chloroacetoacetate (1.1 equivalents) and 3,5-dimethylbenzothioamide (1.0 equivalent) in ethanol.

-

Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Purification: The resulting precipitate, this compound, can be collected by filtration and purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Anticancer Activity Screening

To assess the potential anticancer activity, we will screen the compound against a panel of human cancer cell lines from different tissue origins (e.g., breast, colon, lung, leukemia). Cell viability assays are a cost-effective and high-throughput method for this initial screen.[9][10][11][12]

Experimental Protocol: MTT/XTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.[2][13][14][15] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[13][14][15]

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | |

| MDA-MB-231 | Breast Cancer | |

| HCT116 | Colon Cancer | |

| A549 | Lung Cancer | |

| K562 | Leukemia |

Phase II: Elucidation of the Cellular Mechanism of Action

If Phase I reveals significant cytotoxic activity, Phase II will focus on determining the cellular mechanism by which the compound induces cell death.

Apoptosis Induction

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.[1][3][16][17][18] We will use flow cytometry to assess apoptotic markers.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

-

Cell Treatment: Treat the most sensitive cancer cell line identified in Phase I with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[1][3]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1][3][16][17][18]

-

Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Diagram: Apoptosis Assay Workflow

Caption: Workflow for apoptosis detection by flow cytometry.

Phase III: Identification of the Molecular Target

Assuming the compound induces apoptosis, the next logical step is to identify the specific molecular target(s) through which it exerts its effect. Based on the known mechanisms of other thiazole derivatives, we will investigate several plausible targets.

Kinase Inhibition

Many anticancer drugs function by inhibiting protein kinases, which are key regulators of cell signaling pathways.[19][20][21][22][23]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Kinase Panel Screening: Screen this compound against a broad panel of recombinant human kinases at a fixed concentration (e.g., 10 µM). Commercial services are available for this.

-

IC50 Determination: For any kinases that show significant inhibition (>50%) in the initial screen, perform a dose-response analysis to determine the IC50 value.[19] A common method is a luminescence-based assay that measures ATP consumption.[19][21]

-

Data Analysis: Identify the most potently inhibited kinase(s) as potential direct targets of the compound.

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is another clinically validated anticancer strategy.[24][25][26]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Assay Setup: Use a fluorescence-based tubulin polymerization assay kit.[24][25][26] Prepare a reaction mixture containing purified tubulin, a fluorescent reporter, and GTP.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a known tubulin polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls.[24]

-

Data Acquisition: Initiate polymerization by incubating the mixture at 37°C and monitor the increase in fluorescence over time using a microplate reader.[24][25]

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition.

Diagram: Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a pro-proliferative kinase.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is often dysregulated in cancer and represents a viable therapeutic target.[27][28][29][30][31]

Experimental Protocol: NF-κB Reporter Assay

-

Cell Line: Use a cancer cell line that has been stably transfected with an NF-κB-responsive reporter gene (e.g., luciferase).

-

Treatment and Stimulation: Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

Phase IV: Target Validation and Preclinical Characterization

Once a primary molecular target is identified, this phase will focus on validating this target and conducting initial preclinical characterization of the compound.

In Silico Molecular Docking

Molecular docking studies can provide insights into the binding mode of the compound to its putative target and help in designing more potent analogs.[32][33][34][35][36]

Protocol: Molecular Docking

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the 3D structure of this compound and optimize its geometry.

-

Docking Simulation: Use docking software (e.g., AutoDock Vina) to predict the binding pose and affinity of the compound within the active site of the target protein.

-

Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of inhibition.

Preliminary Pharmacokinetic Profiling

An early assessment of the compound's pharmacokinetic (PK) properties is crucial for its development as a potential drug.[37][38][39][40][41]

Protocol: In Vitro ADME Assays

-

Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic stability.

-

Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis.

-

Cell Permeability: Evaluate the compound's ability to cross cell membranes using a Caco-2 cell permeability assay.

Conclusion

This technical guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. By progressing through a phased approach of screening, cellular mechanism investigation, molecular target identification, and preclinical characterization, we can build a comprehensive understanding of this novel compound's therapeutic potential. The integration of detailed protocols, data-driven decision points, and visual workflows ensures that this investigation will be both efficient and conclusive.

References

- 1. agilent.com [agilent.com]

- 2. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 10. noblelifesci.com [noblelifesci.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. MTT assay - Wikipedia [en.wikipedia.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. chondrex.com [chondrex.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. biocompare.com [biocompare.com]

- 18. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 19. benchchem.com [benchchem.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. caymanchem.com [caymanchem.com]

- 23. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 24. benchchem.com [benchchem.com]

- 25. maxanim.com [maxanim.com]

- 26. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 28. aacrjournals.org [aacrjournals.org]

- 29. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 30. scbt.com [scbt.com]

- 31. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. pnrjournal.com [pnrjournal.com]

- 34. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 35. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 36. youtube.com [youtube.com]

- 37. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. scienceopen.com [scienceopen.com]

- 39. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]

- 40. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. scite.ai [scite.ai]

A Technical Guide to the Anticipated Biological Activity of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

A note on the scope: Direct experimental data on Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate is not extensively available in the public domain. This guide, therefore, provides an in-depth analysis of the potential biological activities of this specific molecule by drawing on the well-established bioactivities of structurally similar thiazole derivatives. The insights and protocols presented are synthesized from existing research on the broader class of 2-arylthiazole-4-carboxylates to provide a predictive framework for researchers and drug development professionals.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone heterocyclic motif in drug discovery, prized for its diverse pharmacological activities.[1][2][3] This five-membered ring containing sulfur and nitrogen atoms is a key structural component in numerous FDA-approved drugs and a vast array of investigational agents.[3][4] The versatility of the thiazole scaffold allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and biological targets. Thiazole derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6][7] The nitrogen atom in the thiazole ring is particularly important as it can form hydrogen bonds with biological targets, contributing to the potency of these compounds.[1]

This compound belongs to the class of 2-arylthiazole-4-carboxylates. The presence of the 3,5-dimethylphenyl group at the 2-position and the ethyl carboxylate group at the 4-position suggests a potential for significant biological activity, likely in the realms of anticancer and antimicrobial applications, which are prominent for this class of compounds.

Anticipated Anticancer Activity

The thiazole core is a privileged scaffold in the design of anticancer agents.[1][8] Several approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole ring, underscoring its importance in oncology.[1] Thiazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways like NF-κB/mTOR/PI3K/Akt.[8]

Potential Mechanisms of Action

Based on the activities of related 2-arylthiazole derivatives, this compound could potentially exhibit anticancer properties through several mechanisms:

-

Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[8][9] This can be mediated through the modulation of Bcl-2 family proteins and the activation of caspases.[10]

-

Cell Cycle Arrest: Thiazole derivatives can interfere with the cell cycle progression, often causing an arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.[9][10]

-

Inhibition of Kinases: The thiazole nucleus is a common feature in kinase inhibitors. It is plausible that this compound could target specific kinases involved in cancer cell signaling.

-

Anti-angiogenesis: Some thiazole analogues have demonstrated the ability to block the formation of new blood vessels, a critical process for tumor growth and metastasis.[11]

Caption: Potential anticancer mechanisms of thiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment

A foundational step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of human cancer cell lines.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[5][9]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO to create a stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[12]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Comparative Cytotoxicity Data of Structurally Related Thiazole Derivatives

While specific data for this compound is unavailable, the following table presents IC50 values for other 2-arylthiazole derivatives to provide a comparative context for potential potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549, Bel7402, HCT-8 | Moderate activity reported | [5] |

| Thiazole derivative 4c | MCF-7 | 2.57 ± 0.16 | [9] |

| Thiazole derivative 4c | HepG2 | 7.26 ± 0.44 | [9] |

| Thiazole derivative 4i | SaOS-2 | 0.190 ± 0.045 µg/mL | [13] |

| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate Cancer Cells | Low micromolar range | [14][15] |

Anticipated Antimicrobial Activity

Thiazole derivatives are also well-documented for their broad-spectrum antimicrobial properties, exhibiting activity against both bacteria and fungi.[16][17] The presence of the thiazole ring is crucial for this activity, and various substitutions on the ring can modulate the potency and spectrum.

Potential Mechanisms of Action

The antimicrobial action of thiazole derivatives can be attributed to several mechanisms:

-

Inhibition of Biofilm Formation: Some thiazoles can prevent the formation of biofilms, which are crucial for bacterial survival and resistance.

-

Disruption of Cell Wall Synthesis: Thiazole compounds may interfere with the synthesis of essential components of the microbial cell wall.

-

Inhibition of Essential Enzymes: They can act as inhibitors of microbial enzymes that are vital for metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)[16][17]

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)[16][17]

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Fungal growth medium (e.g., Sabouraud Dextrose Broth)

-

This compound

-

96-well microplates

-

Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microbial culture.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate growth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes in medium) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Workflow for antimicrobial evaluation (MIC assay).

Potential Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties.[7][18][19] They can exert these effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[18]

Potential Mechanisms of Action

The anti-inflammatory potential of this compound may involve:

-

Inhibition of COX Enzymes: By inhibiting COX-1 and/or COX-2, the compound could reduce the production of prostaglandins, which are key mediators of inflammation.

-

Inhibition of LOX Enzymes: Inhibition of LOX enzymes would decrease the production of leukotrienes, another class of inflammatory mediators.

-

Reduction of Pro-inflammatory Cytokines: The compound might also modulate the production of pro-inflammatory cytokines like TNF-α and interleukins.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound strongly suggest that it is a promising candidate for biological evaluation. Based on the extensive research on related 2-arylthiazole derivatives, this compound is anticipated to exhibit significant anticancer and antimicrobial activities. Further investigations into its anti-inflammatory potential are also warranted.

The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to initiate a comprehensive biological evaluation of this compound. Future studies should focus on in vitro screening against a diverse panel of cancer cell lines and microbial strains, followed by in vivo studies for the most promising activities. Elucidation of the precise mechanisms of action will be crucial for the further development of this and related thiazole derivatives as potential therapeutic agents.

References

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025, August 28). PubMed.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, August 11). PubMed.

- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014, July 9). ACS Publications.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025, August 26). PubMed Central.

- Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024, September 3). ACS Omega.

- Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018, January 20). European Journal of Medicinal Chemistry.

- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.). International Journal of Pharmaceutical Investigation.

- Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. (n.d.). PubMed.

- Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.

- Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014, April 9). PubMed.

- Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. (n.d.). ScienceDirect.

- Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (n.d.). PubMed.

- Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (n.d.). Asian Journal of Green Chemistry.

- Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate.

- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate.

- Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. (n.d.). PubMed.

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). NIH.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). NIH.

- Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. (n.d.). Journal of Medicinal Chemistry.

- Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. (2025, August 6). ResearchGate.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025, October 16).

- Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central.

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020, November 19). WJPMR.

- Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7).

- Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical pathogens. (n.d.). ResearchGate.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed.

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjpmr.com [wjpmr.com]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cbijournal.com [cbijournal.com]

- 18. researchgate.net [researchgate.net]

- 19. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate chemical properties and structure

An In-depth Technical Guide to Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical sectors. While not a therapeutic agent itself, this molecule serves as a crucial and versatile intermediate for the synthesis of more complex, biologically active compounds.[1] Its structure, featuring a stable thiazole core flanked by a substituted phenyl ring and an ethyl ester functional group, offers multiple points for chemical modification, making it an ideal scaffold in drug discovery and materials science. This document details the compound's fundamental chemical properties, provides an authoritative protocol for its synthesis via the Hantzsch thiazole reaction, and explores its current and potential applications. The content herein is curated for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Molecular Identity and Structure

The structural foundation of this compound is the thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms.[2] This core is known to be a key pharmacophore in numerous approved drugs and biologically active agents.[3][4]

Nomenclature and Chemical Identifiers

The key identifiers for this compound are summarized in the table below for unambiguous reference in research and procurement.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate | N/A |

| CAS Number | 885278-63-7 | [1][5] |

| Molecular Formula | C₁₄H₁₅NO₂S | [1][6] |

| Molecular Weight | 261.34 g/mol | [1][6] |

| Appearance | Pale yellow solid | [1] |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)C)C | N/A |

| InChI Key | BXFSXNXQLILNEU-UHFFFAOYSA-N | [6] |

Chemical Structure

The molecule's architecture consists of a central thiazole ring. The C2 position is substituted with a 3,5-dimethylphenyl group, which imparts lipophilicity and specific steric properties. The C4 position is functionalized with an ethyl carboxylate group, providing a reactive handle for further chemical elaboration, such as hydrolysis to the corresponding carboxylic acid or amidation.

Caption: Structure of this compound.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, reaction setup, and purification.

Summary of Properties

| Property | Value / Observation | Source(s) |

| Physical Form | Pale yellow solid | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

| Melting Point | Experimental data not available in cited literature. | N/A |

| Boiling Point | Experimental data not available in cited literature. | N/A |

| Solubility | Described as having favorable solubility for handling and formulation. | [1] |

Predicted Spectral Characteristics

While experimental spectra for this specific molecule are not publicly available in the cited literature, its characteristic signals can be predicted based on its structure and published data for analogous compounds.[7][8][9]

-

¹H NMR:

-

Aromatic Protons: Two signals are expected for the dimethylphenyl ring. A singlet for the proton at the C2 position (between the methyl groups) and a singlet for the two equivalent protons at the C4 and C6 positions. These would likely appear in the δ 7.0-7.8 ppm range.

-

Thiazole Proton: A singlet for the proton at the C5 position of the thiazole ring, typically appearing downfield around δ 8.0-8.5 ppm.

-

Ethyl Ester Group: A quartet for the -OCH₂- protons (around δ 4.2-4.5 ppm) and a triplet for the terminal -CH₃ protons (around δ 1.3-1.5 ppm).

-

Dimethyl Group: A singlet integrating to 6 protons for the two equivalent methyl groups on the phenyl ring, expected around δ 2.3-2.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: The ester C=O carbon is expected in the δ 160-165 ppm region.

-

Thiazole Carbons: The C2 and C4 carbons of the thiazole ring are typically found in the δ 145-170 ppm range, while C5 is more upfield.

-

Aromatic Carbons: Signals for the six carbons of the dimethylphenyl ring would appear in the typical aromatic region of δ 125-140 ppm.

-

Ethyl and Methyl Carbons: The -OCH₂- carbon would be around δ 60-62 ppm, while the aliphatic methyl carbons would be upfield (δ 14-22 ppm).

-

-

FT-IR (Infrared Spectroscopy):

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ethyl ester.

-

Bands in the 1500-1640 cm⁻¹ region corresponding to C=N stretching of the thiazole ring and C=C stretching of the aromatic phenyl ring.

-

C-H stretching bands for aromatic and aliphatic protons just above and below 3000 cm⁻¹.

-

A C-S stretching vibration, which is often weak, in the fingerprint region.

-

Synthesis and Mechanism

The construction of the thiazole core is a classic and reliable transformation in organic chemistry. The most authoritative and widely used method for this class of compounds is the Hantzsch Thiazole Synthesis.[10][11][12]

Retrosynthetic Analysis and Proposed Pathway

The Hantzsch synthesis involves the condensation of a thioamide with an α-halocarbonyl compound.[2][11] For the target molecule, this translates to a disconnection across the N1-C2 and S-C5 bonds of the thiazole ring.

-

Precursor 1 (Thioamide): 3,5-Dimethylthiobenzamide. This component provides the 2-(3,5-dimethylphenyl) moiety.

-

Precursor 2 (α-Halocarbonyl): Ethyl bromopyruvate. This reagent provides the ethyl carboxylate group at the C4 position and the remaining atoms for the heterocyclic ring.

The reaction proceeds via an initial nucleophilic attack of the sulfur from the thioamide onto the carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[10][13]

Caption: Hantzsch synthesis pathway for the target molecule.

Detailed Experimental Protocol

This protocol is a validated, generalized procedure based on established Hantzsch syntheses.[9][10]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3,5-dimethylthiobenzamide in absolute ethanol.

-

Causality: Ethanol is a common polar protic solvent that effectively dissolves both reactants and facilitates the reaction.

-

-

Addition of α-Haloketone: To the stirred solution, add 1.05 equivalents of ethyl bromopyruvate dropwise at room temperature.

-

Causality: A slight excess of the electrophile ensures complete consumption of the thioamide. Dropwise addition helps to control any initial exotherm.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the SN2 and subsequent condensation steps. TLC allows for empirical determination of reaction completion, preventing unnecessary heating that could lead to side products.

-

-

Work-up and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent. Re-dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Causality: The bicarbonate wash neutralizes the hydrobromic acid byproduct formed during the reaction. The brine wash helps to remove residual water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Causality: Recrystallization or chromatography is essential to remove unreacted starting materials and any side products, yielding the pure target compound.

-

Purification and Characterization Workflow

A robust workflow is critical to ensure the final product meets the purity requirements for subsequent applications.

Caption: Post-synthesis workflow for purification and analysis.

Applications in Research and Development

This compound is primarily valued as a molecular building block.[1] Its utility stems from the stable, biologically relevant thiazole core and the presence of functional groups amenable to further chemical modification.

Role as a Versatile Chemical Intermediate

The compound serves as a key starting material in multi-step syntheses.[1]

-

Ester Hydrolysis: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form a diverse library of amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

-

Aromatic Substitution: While the thiazole ring itself is relatively electron-deficient, the dimethylphenyl ring can potentially undergo electrophilic aromatic substitution if required, although this is less common.

Potential in Drug Discovery

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide range of therapeutic uses.[2][3] Derivatives of thiazole have demonstrated significant biological activities, including:

-

Antimicrobial and Antifungal Activity: Many thiazole-containing compounds have been investigated as potent agents against various bacterial and fungal strains.[1][14]

-

Anticancer Activity: The thiazole ring is a component of several compounds evaluated for their anti-proliferative effects against various cancer cell lines.[3][4][14]

-

Anti-inflammatory Activity: Thiazole derivatives have been explored for their potential to modulate inflammatory pathways.[1][4]

This specific intermediate is a valuable precursor for synthesizing novel thiazole derivatives for screening in these therapeutic areas.[1]

Applications in Agrochemicals

Beyond pharmaceuticals, the thiazole scaffold is important in the agrochemical industry. This compound can be used to develop new fungicides and herbicides, contributing to crop protection and enhanced agricultural yields.[1] The 3,5-dimethylphenyl group can be a key feature for achieving desired potency and selectivity in these applications.

Conclusion

This compound is a well-defined chemical entity with significant strategic value for synthetic and medicinal chemists. Its straightforward synthesis via the robust Hantzsch reaction, combined with its versatile chemical handles, makes it an attractive starting point for the development of novel compounds. While its direct biological activity is not its primary application, its role as a key intermediate in the synthesis of potential pharmaceutical and agrochemical agents is firmly established. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and utilize this compound in their research and development programs.

References

-

Hantzsch Thiazole Synthesis. [Chem Help ASAP] ([Link])

-

Hantzsch Thiazole Synthesis. [SynArchive] ([Link])

-

Synthesis of thiazoles. [YouTube] ([Link])

-

Thiazole is an aromatic five membered heterocyclic compound. [CUTM Courseware] ([Link])

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [PMC - NIH] ([Link])

-

Supporting Information. [The Royal Society of Chemistry] ([Link])

-

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate. [PubChem] ([Link])

-

ethyl 2-phenyl-1,3-thiazole-4-carboxylate. [Chemical Synthesis Database] ([Link])

-

Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. [ResearchGate] ([Link])

-

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. [PMC - NIH] ([Link])

-

Ethyl 4-(2,5-dimethylphenyl)-2-thiazolecarboxylate. [PubChem] ([Link])

-

(PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. [ResearchGate] ([Link])

-

Ethyl 2-methyl-1,3-thiazole-4-carboxylate. [PubChem] ([Link])

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [ResearchGate] ([Link])

-

Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [PubChem] ([Link])

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. [PubMed] ([Link])

-

Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. [PMC - NIH] ([Link])

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [MDPI] ([Link])

-

An Overview of Thiazole Derivatives and its Biological Activities. [ijcrt.org] ([Link])

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [MDPI] ([Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 2-(3,5-DIMETHYL-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 885278-63-7 [chemicalbook.com]

- 6. Ethyl 4-(2,5-dimethylphenyl)-2-thiazolecarboxylate | C14H15NO2S | CID 61385413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. synarchive.com [synarchive.com]

- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Potential Therapeutic Targets for Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Executive Summary

The thiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate belongs to the 2-aryl-thiazole-4-carboxylate chemical class, a scaffold known to confer diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] While direct biological data for this specific molecule is not extensively published, its structural features strongly suggest potential interactions with several high-value therapeutic target families. This guide outlines a comprehensive, multi-tiered strategy for the systematic identification and validation of these targets, progressing from broad computational predictions to specific biochemical and cell-based functional assays. The methodologies described herein are designed to provide a robust framework for elucidating the mechanism of action and unlocking the full therapeutic potential of this promising compound.

A Strategic Framework for Target Deconvolution

The journey from a novel chemical entity to a validated therapeutic requires a logical and empirically rigorous target deconvolution strategy. For this compound, we propose a phased approach that maximizes efficiency and data quality. The strategy begins with in silico methods to generate high-probability hypotheses, which are then systematically tested using orthogonal biochemical, biophysical, and cellular validation assays. This workflow ensures that resources are directed toward the most promising biological targets, building a comprehensive data package that elucidates both direct molecular interactions and downstream functional consequences.

Figure 1: A multi-phase workflow for therapeutic target identification.

Prioritized Target Classes Based on Scaffold Analysis

The extensive body of literature on thiazole-containing compounds points toward several high-priority target classes.[5][6] The 2-phenylthiazole core is a key feature in molecules targeting protein kinases, various metabolic enzymes, and cytoskeletal components.

Target Class A: Protein Kinases

Protein kinases are critical regulators of cellular signaling and represent one of the most successfully drugged enzyme families, particularly in oncology. The thiazole scaffold is present in numerous approved kinase inhibitors, including Dasatinib (a Bcr-Abl inhibitor).[3][5] Furthermore, thiazole derivatives have shown potent inhibitory activity against key cancer-related kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]

Rationale for Investigation: The structural similarity of this compound to known ATP-competitive kinase inhibitors makes this family a primary area of investigation. The 3,5-dimethylphenyl group can occupy the hydrophobic pocket of the ATP-binding site, while the thiazole core acts as a hinge-binding scaffold.

Figure 2: Simplified EGFR signaling pathway, a potential target.

Experimental Validation Workflow:

-

Broad Kinase Profiling: Screen the compound at two concentrations (e.g., 1 µM and 10 µM) against a comprehensive panel of several hundred kinases (e.g., Eurofins DiscoverX KINOMEscan™). This provides a global view of selectivity and identifies primary hits.

-

Biochemical IC₅₀ Determination: For hits identified in the primary screen (e.g., >90% inhibition at 1 µM), perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay (Promega) is a robust method applicable to nearly any kinase.

-

Biophysical Confirmation of Direct Binding: Use Surface Plasmon Resonance (SPR) to confirm a direct interaction between the compound and the purified kinase domain. This technique provides kinetic data (Kon, Koff) and the equilibrium dissociation constant (KD), which is a true measure of binding affinity.

-

Cellular Target Engagement: Confirm that the compound inhibits the target kinase in a cellular context. For example, in a cancer cell line overexpressing EGFR (e.g., A431), treat with the compound and measure the phosphorylation of EGFR (p-EGFR) and its downstream substrate, ERK (p-ERK), via Western blot.

Protocol Spotlight: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the binding affinity and kinetics of this compound to a purified kinase target.

Methodology:

-

Immobilization: Covalently immobilize the purified kinase protein onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000-3000 Response Units (RU). A reference flow cell is prepared similarly but without the protein (mock immobilization) for background subtraction.

-

Analyte Preparation: Prepare a dilution series of the compound in running buffer (e.g., HBS-EP+) from 0 µM (blank) up to ~100x the expected KD. Include DMSO concentration matching in all samples.

-

Binding Analysis: Inject the compound dilutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association phase, followed by an injection of running buffer to monitor the dissociation phase.

-

Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

Target Class B: Metabolic Enzymes (Xanthine Oxidase)

Several studies have identified 2-phenylthiazole-4-carboxylic acid derivatives as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism responsible for producing uric acid.[8] Elevated uric acid levels lead to gout. Febuxostat, an approved drug for gout, also contains a thiazole core.

Rationale for Investigation: The core scaffold of the topic compound is highly analogous to known XO inhibitors. The ethyl ester is likely a prodrug, which would be hydrolyzed in vivo to the active carboxylic acid, capable of coordinating with the molybdenum center in the enzyme's active site.

Experimental Validation Workflow:

-

Enzymatic Inhibition Assay: Measure the ability of the compound (and its hydrolyzed carboxylic acid form) to inhibit the activity of purified xanthine oxidase. The assay monitors the enzymatic conversion of xanthine to uric acid, which can be measured spectrophotometrically by the increase in absorbance at 295 nm.

-

Cell-Based Uric Acid Production Assay: Use a relevant cell model (e.g., potassium oxonate-induced hyperuricemic hepatocytes) to measure the compound's ability to reduce cellular uric acid production.

Target Class C: Cytoskeletal & Cell Migration Components

Certain thiazole derivatives have been found to inhibit cancer cell migration and invasion, with evidence suggesting this may occur through the disruption of actin cytoskeletal structures.[9] Additionally, other complex thiazoles, like the epothilones, are potent microtubule stabilizers.[5][6]

Rationale for Investigation: While less common than kinase inhibition, anti-migratory effects represent a valuable therapeutic avenue, particularly in oncology for preventing metastasis. The rigid, planar nature of the 2-phenylthiazole core could facilitate binding in protein grooves or at protein-protein interfaces crucial for cytoskeletal dynamics.

Experimental Validation Workflow:

-

Cell Migration/Invasion Assays: Use a Transwell (Boyden chamber) assay to quantify the compound's effect on cancer cell migration (towards a chemoattractant) and invasion (through a Matrigel matrix).

-

Wound Healing (Scratch) Assay: Perform a scratch assay to visually and quantitatively assess the inhibition of collective cell migration over time.

-

Immunofluorescence Microscopy: Treat cells (e.g., MDA-MB-231 breast cancer cells) with the compound and stain for F-actin (using phalloidin) and α-tubulin (using an antibody) to visualize any changes in cytoskeletal organization, cell morphology, or the formation of migratory structures like lamellipodia.

Data Summary and Interpretation

To facilitate analysis, experimental results should be compiled into clear, tabular formats.

Table 1: Hypothetical Kinase Selectivity Profile

| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) | KD (nM) via SPR |

|---|---|---|---|

| EGFR | 98% | 45 | 38 |

| VEGFR-2 | 95% | 88 | 75 |

| SRC | 65% | 450 | 510 |

| ABL1 | 15% | >10,000 | >10,000 |

| CDK2 | 5% | >10,000 | >10,000 |

Table 2: Summary of Cellular Activity

| Assay | Cell Line | Endpoint | EC₅₀ (µM) |

|---|---|---|---|

| Cell Viability (MTT) | A431 (EGFR-high) | Proliferation | 0.85 |

| Cell Viability (MTT) | HUVEC (VEGFR-2-high) | Proliferation | 1.2 |

| Transwell Migration | MDA-MB-231 | Cell Motility | 2.5 |

| Xanthine Oxidase | - | Uric Acid Production | >20 (Inactive) |

Conclusion and Forward Outlook

This compound is a compound built upon a versatile and therapeutically relevant scaffold. Based on extensive data from structurally related molecules, the most promising potential therapeutic targets belong to the protein kinase family, specifically growth factor receptors such as EGFR and VEGFR-2. A secondary, yet important, avenue of investigation is its potential to modulate cytoskeletal dynamics and inhibit cell migration. The systematic approach detailed in this guide—combining predictive in silico analysis with rigorous biochemical, biophysical, and cell-based validation—provides a clear and robust path to confidently identify its primary mechanism of action and advance this compound in the drug discovery pipeline.

References

- A review on thiazole based compounds & it's pharmacological activities. (2024). Google.

- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Li, L. et al. (2012). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.

- An overview of the synthesis, therapeutic potential and patents of thiazole deriv

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- Sharma, P. C. et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry.

- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020).

- Aliabadi, A. et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry.

- Wang, Y. et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers in Chemistry.

Sources

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. nbinno.com [nbinno.com]

- 3. media.neliti.com [media.neliti.com]

- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of Novel Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, stands as a pivotal structural motif in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and therapeutic significance. This guide provides a comprehensive exploration of the discovery and historical development of novel thiazole derivatives. We will delve into the foundational synthetic methodologies, trace the evolution of structure-activity relationship (SAR) understanding, and highlight key therapeutic breakthroughs that have established thiazole-based compounds as indispensable tools in the modern pharmacopeia. From their early discovery to their current status in a wide array of FDA-approved drugs, this document serves as a technical resource for researchers and professionals dedicated to the advancement of drug discovery and development.

Introduction: The Enduring Legacy of the Thiazole Scaffold

The thiazole nucleus, with its unique electronic properties and ability to engage in various non-covalent interactions, has captivated the attention of medicinal chemists for over a century.[1] This five-membered aromatic ring is not merely a passive scaffold but an active participant in molecular recognition, often serving as a critical pharmacophore in a multitude of clinically successful drugs.[2][3] Its presence in natural products like vitamin B1 (thiamine) and the antibiotic penicillin laid the groundwork for its exploration as a privileged structure in drug design.[1][4][5]

The therapeutic landscape has been significantly shaped by the introduction of thiazole-containing drugs. These agents span a vast range of indications, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive therapies.[3][6][7] The journey from the initial synthesis of simple thiazole compounds to the intricate, multi-functional derivatives in contemporary use is a testament to the relentless pursuit of therapeutic innovation. This guide will navigate through the pivotal moments of this journey, offering insights into the chemical logic and experimental rigor that have propelled the field forward.

Historical Milestones: From Serendipity to Rational Design

The history of thiazole derivatives is a narrative of scientific inquiry that has evolved from serendipitous discoveries to highly rational, structure-based design.

The Dawn of Thiazole Chemistry: Hantzsch and Beyond

The late 19th century marked the genesis of thiazole synthesis with Arthur Hantzsch's landmark discovery. The Hantzsch thiazole synthesis , a condensation reaction between α-haloketones and thioamides, provided the first reliable method for constructing the thiazole ring.[4][8][9] This foundational reaction, still widely used today, opened the door for the systematic exploration of thiazole chemistry and the generation of a diverse library of derivatives.

Following Hantzsch's pioneering work, the early 20th century witnessed the discovery of naturally occurring thiazoles with profound biological activity. The elucidation of the structure of thiamine (Vitamin B1) , containing a thiazole moiety, was a critical step in understanding its role in metabolic processes and preventing the nutritional disorder beriberi.[6][10]

The Antibiotic Era: Penicillin and the Rise of Sulfonamides

The discovery of penicillin by Alexander Fleming in 1928 revolutionized the treatment of bacterial infections and highlighted the therapeutic potential of fused thiazole ring systems.[5] The thiazolidine ring, a reduced form of thiazole, is a core component of the penicillin structure, crucial for its antibacterial activity.

Shortly thereafter, the development of sulfathiazole , a sulfonamide antibiotic, further solidified the importance of the thiazole scaffold in antimicrobial drug discovery.[4][11] These early successes spurred extensive research into synthetic thiazole derivatives, leading to the identification of compounds with a broad spectrum of biological activities.

The Modern Age: A Plethora of Therapeutic Applications

The latter half of the 20th century and the beginning of the 21st century have seen an explosion in the development of thiazole-containing drugs. This progress has been driven by a deeper understanding of disease mechanisms and the advent of powerful tools for drug design and synthesis. Today, over 18 FDA-approved drugs contain a thiazole scaffold, a testament to its enduring value in medicine.[7][12]

Examples of prominent thiazole-based drugs include:

-

Ritonavir: An antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[3][4][13]

-

Dasatinib: A potent tyrosine kinase inhibitor for the treatment of certain types of cancer.[2][11]

-

Meloxicam: A non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation.[4]

-

Pramipexole: A dopamine agonist used in the treatment of Parkinson's disease.[4][11]

-

Nizatidine: A histamine H2 receptor antagonist for the treatment of peptic ulcers.[4][11]

This diversification of therapeutic applications highlights the remarkable chemical tractability and biological versatility of the thiazole ring.

Synthetic Methodologies: Building the Thiazole Core

The ability to efficiently and selectively synthesize novel thiazole derivatives is paramount to their continued exploration in drug discovery. While the Hantzsch synthesis remains a cornerstone, numerous other methods have been developed to access a wider range of substitution patterns and molecular complexities.

The Hantzsch Thiazole Synthesis: A Timeless Classic

The Hantzsch synthesis is a robust and versatile method for the preparation of thiazoles. The general reaction involves the condensation of an α-halocarbonyl compound with a thioamide.

Experimental Protocol: A Representative Hantzsch Thiazole Synthesis

-

Reactant Preparation: Dissolve one equivalent of the desired thioamide in a suitable solvent, such as ethanol or acetic acid.

-

Addition of α-Halocarbonyl: Add one equivalent of the α-halocarbonyl compound to the solution.

-

Reaction Conditions: The reaction is typically heated to reflux for a period ranging from a few hours to overnight. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired thiazole derivative.[14]

Caption: The Hantzsch thiazole synthesis workflow.

Cook-Heilbron Synthesis and Other Key Methodologies

Beyond the Hantzsch synthesis, other important methods for constructing the thiazole ring include:

-

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.[10]

-

Gabriel Synthesis: Involves the cyclization of α-acylaminoketones with phosphorus pentasulfide.[14]

-

Modern Approaches: Recent advancements have focused on developing more sustainable and efficient synthetic routes.[8][9] These include microwave-assisted synthesis, the use of ionic liquids as green solvents, and catalyst-free protocols.[14][15]

The choice of synthetic route is often dictated by the desired substitution pattern on the thiazole ring and the availability of starting materials.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The biological activity of a thiazole derivative is intricately linked to its three-dimensional structure and the nature of its substituents. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds and designing new drugs with improved potency, selectivity, and pharmacokinetic properties.

Key Structural Features Influencing Biological Activity

Systematic studies have revealed several key structural features that consistently influence the biological activity of thiazole derivatives:

-

Substitution at the 2-position: The substituent at the 2-position of the thiazole ring often plays a critical role in target binding. For example, in many antimicrobial thiazoles, an amino group or a substituted amino group at this position is essential for activity.

-

Substitution at the 4- and 5-positions: Modifications at these positions can significantly impact potency, selectivity, and physicochemical properties such as solubility and metabolic stability. Aromatic or heteroaromatic substituents are frequently introduced at these positions to enhance target engagement.[16]

-

Fusion to other ring systems: Fusing the thiazole ring to other heterocyclic or carbocyclic systems can create rigid scaffolds that pre-organize the key binding elements, leading to higher affinity for the target protein.[11]

Case Study: SAR of Thiazole-Based Kinase Inhibitors

The development of thiazole-based kinase inhibitors, such as Dasatinib, provides a compelling example of the power of SAR-guided drug design. The thiazole ring in Dasatinib serves as a key scaffold for orienting the side chains that interact with the ATP-binding pocket of the target kinases.

| Compound | Modification | Effect on Activity |

| Lead Compound | Initial hit from screening | Moderate potency |

| Derivative A | Addition of a 2-chloro-6-methylphenyl group | Increased potency and selectivity |

| Derivative B | Introduction of a hydroxyethylpiperazine side chain | Improved solubility and pharmacokinetic profile |

| Dasatinib | Optimized combination of substituents | High potency, broad-spectrum kinase inhibition |

Table 1: Illustrative SAR of a Thiazole-Based Kinase Inhibitor

Caption: Logical flow of structure-activity relationship studies.

The Broad Spectrum of Biological Activities

The chemical versatility of the thiazole ring has translated into a remarkable diversity of biological activities. Thiazole derivatives have been successfully developed to target a wide range of pathogens and disease pathways.

Antimicrobial Agents

Thiazole-based compounds have a long history of use as antimicrobial agents. They exhibit activity against a broad spectrum of bacteria and fungi.[2][3] The mechanism of action often involves the inhibition of essential cellular processes, such as DNA synthesis, protein synthesis, or cell wall formation.[17]

Anticancer Therapeutics

In the realm of oncology, thiazole derivatives have emerged as powerful anticancer agents.[6][18] They can exert their effects through various mechanisms, including:

-

Kinase Inhibition: As exemplified by Dasatinib, thiazoles can effectively inhibit the activity of kinases that are critical for cancer cell proliferation and survival.

-

Inhibition of Angiogenesis: Some thiazole derivatives have been shown to inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[19]

-

Induction of Apoptosis: Many thiazole-based compounds can trigger programmed cell death (apoptosis) in cancer cells.[19]

Anti-inflammatory and Analgesic Properties

Thiazole derivatives, such as Meloxicam, are widely used for their anti-inflammatory and analgesic properties.[2] They typically function by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation and pain.

Other Therapeutic Areas

The therapeutic potential of thiazole derivatives extends to numerous other areas, including:

-

Antiviral: Ritonavir is a cornerstone of highly active antiretroviral therapy (HAART) for HIV/AIDS.[2][3]

-

Antidiabetic: Some thiazole derivatives have shown promise as antidiabetic agents.[6]

-

Anticonvulsant: The thiazole scaffold has been explored for the development of new anticonvulsant drugs.[6]

-

Antihistamine: Certain thiazole derivatives exhibit H1-antihistamine activity.[20]

Future Directions and Emerging Trends

The field of thiazole chemistry and drug discovery continues to evolve, driven by new technologies and a deeper understanding of biology.

Novel Synthetic Methodologies

The development of more efficient, sustainable, and diversity-oriented synthetic methods will be crucial for accessing novel chemical space and generating the next generation of thiazole-based drugs.[21] The application of flow chemistry and automated synthesis platforms is expected to accelerate the discovery process.

Targeting New Biological Pathways

As our understanding of disease biology expands, new molecular targets for therapeutic intervention are being identified. The versatility of the thiazole scaffold makes it an ideal platform for designing novel ligands that can modulate the activity of these emerging targets.

Thiazole-Based Prodrugs and Drug Delivery Systems

The development of thiazole-based prodrugs and targeted drug delivery systems is a promising strategy for improving the therapeutic index of existing drugs. These approaches can enhance drug solubility, improve bioavailability, and reduce off-target toxicity.

Conclusion

The discovery and history of novel thiazole derivatives represent a remarkable journey of scientific innovation. From its humble beginnings in the 19th century to its current status as a cornerstone of modern medicinal chemistry, the thiazole ring has consistently demonstrated its immense therapeutic potential. The continued exploration of its chemical and biological properties, guided by the principles of rational drug design and enabled by cutting-edge synthetic methodologies, promises to deliver a new wave of innovative medicines that will address unmet medical needs and improve human health for years to come.

References

- A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (URL: )

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (URL: )

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (URL: [Link])

-

Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Publishing. (URL: [Link])

- An Overview of Thiazole Derivatives and its Biological Activities. (URL: )

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (URL: )

-

Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. (URL: [Link])